molecular formula C31H29N5O2 B11335474 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone

Cat. No.: B11335474
M. Wt: 503.6 g/mol
InChI Key: WIIFAHYCMSRQQX-UHFFFAOYSA-N
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Description

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is fused with various aromatic rings, making it a significant molecule in medicinal chemistry.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C31H29N5O2/c1-22-7-6-10-24(19-22)31(37)35-17-15-34(16-18-35)29-28-27(23-8-4-3-5-9-23)20-36(30(28)33-21-32-29)25-11-13-26(38-2)14-12-25/h3-14,19-21H,15-18H2,1-2H3

InChI Key

WIIFAHYCMSRQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated derivatives with nucleophiles like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, proliferation, and survival. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-METHYLBENZOYL)PIPERAZINE is unique due to its specific structural features, which allow it to interact with multiple kinase targets. Its combination of aromatic rings and heterocyclic core provides a versatile scaffold for developing new therapeutic agents.

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